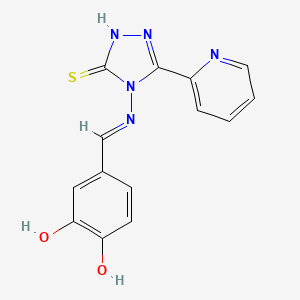
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic rings and a hydrazino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 2,5-dichlorophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic rings and the presence of both hydrazino and oxoacetamide functional groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
765310-87-0 |
|---|---|
分子式 |
C15H10Cl3N3O2 |
分子量 |
370.6 g/mol |
IUPAC名 |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl3N3O2/c16-10-3-1-2-9(6-10)8-19-21-15(23)14(22)20-13-7-11(17)4-5-12(13)18/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChIキー |
SYEZCHLCJBIADO-UFWORHAWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15083752.png)

![5-(2-(Allyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083762.png)

![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083783.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15083792.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15083805.png)
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15083807.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083827.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083850.png)
![Benzyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083857.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15083867.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15083874.png)
